molecular formula C23H26O4 B14627585 Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]- CAS No. 54146-67-7

Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]-

Cat. No.: B14627585
CAS No.: 54146-67-7
M. Wt: 366.4 g/mol
InChI Key: NTUQUNVUBLCKTQ-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]- is an organic compound with a complex structure that includes a cyclohexanone ring, a 3,4-dimethoxyphenyl group, and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]- typically involves the reaction of cyclohexanone with 3,4-dimethoxybenzaldehyde and phenylacetic acid under acidic or basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can enhance reaction rates and yields. The use of catalysts and optimized reaction conditions can also improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]- undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler ketone with a six-carbon ring.

    3,4-Dimethoxybenzaldehyde: Contains the 3,4-dimethoxyphenyl group but lacks the cyclohexanone ring.

    Phenylacetic Acid: Contains the phenylpropyl group but lacks the cyclohexanone ring.

Uniqueness

Cyclohexanone, 2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]- is unique due to its combination of functional groups and structural complexity

Properties

CAS No.

54146-67-7

Molecular Formula

C23H26O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)-3-oxo-3-phenylpropyl]cyclohexan-1-one

InChI

InChI=1S/C23H26O4/c1-26-22-13-12-17(14-23(22)27-2)19(18-10-6-7-11-20(18)24)15-21(25)16-8-4-3-5-9-16/h3-5,8-9,12-14,18-19H,6-7,10-11,15H2,1-2H3

InChI Key

NTUQUNVUBLCKTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3CCCCC3=O)OC

Origin of Product

United States

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